![molecular formula C12H13ClN2O3 B2936813 (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 477851-42-6](/img/structure/B2936813.png)
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
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Description
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C12H13ClN2O3 and its molecular weight is 268.7. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Hydrogen Bonding
The crystal structures and hydrogen bonding of related enaminones, including those with chlorophenyl groups, have been a subject of study. For example, Kubicki et al. (2000) investigated anticonvulsant enaminones, noting hydrogen bond formations in their structures. This type of research is vital for understanding the molecular interactions and properties of such compounds, which can have implications in pharmaceuticals and materials science (Kubicki, Bassyouni, & Codding, 2000).
Copolymerization Potential
Mizuya, Yokozawa, and Endo (1989) explored the copolymerization of methoxyallene with 4-chlorophenyl isocyanate, demonstrating the potential of these compounds in polymer science. This research highlights the versatility of these compounds in creating novel materials with unique properties, such as polyamides with reactive exo-methylene groups (Mizuya, Yokozawa, & Endo, 1989).
Nonlinear Optical Properties
Research by Shkir et al. (2019) on chalcone derivatives, including those with chlorophenyl, delves into their nonlinear optical (NLO) properties. These studies are crucial for developing materials for semiconductors and other electronic applications. The NLO activities and thermal stability of these compounds make them suitable for various semiconductor devices (Shkir et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds with chlorophenyl groups are also key research areas. For instance, Johnson et al. (2006) reported on the synthesis and characterization of a similar compound, providing insights into its crystal structure and bonding features. This kind of research aids in the development of new compounds with potential applications in various fields, from medicine to materials science (Johnson et al., 2006).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDNHXBNIVMQX-HQNMPQEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one |
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